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Compound of Interest

Compound Name: C562-1101

Cat. No.: B1668184

This guide provides a comprehensive performance comparison of the novel Bruton's tyrosine
kinase (BTK) inhibitor, C562-1101, against the established inhibitors Ibrutinib and Acalabrutinib.
The data presented herein is intended to provide researchers, scientists, and drug
development professionals with an objective analysis of C562-1101's potency, selectivity, and
cellular activity, supported by detailed experimental protocols.

Introduction to BTK and its Inhibition

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Its
dysregulation is a key factor in the survival and proliferation of various B-cell malignancies. The
inhibition of BTK has become a cornerstone of therapy for diseases such as chronic
lymphocytic leukemia (CLL) and mantle cell lymphoma. C562-1101 is a next-generation,
covalent inhibitor designed for enhanced potency and selectivity.
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Caption: Simplified Bruton's tyrosine kinase (BTK) signaling pathway.
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Comparative Potency and Selectivity

The following tables summarize the biochemical potency (IC50), cellular potency (EC50), and
kinase selectivity of C562-1101 in comparison to Ibrutinib and Acalabrutinib.

Table 1: Biochemical Potency Against BTK

Compound Target IC50 (nM)
C562-1101 BTK 0.35
Ibrutinib BTK 0.78

| Acalabrutinib | BTK | 3.1 |

Table 2: Cellular Activity in TMD8 Lymphoma Cells

Compound Assay EC50 (nM)
C562-1101 Proliferation 1.2
Ibrutinib Proliferation 45

| Acalabrutinib | Proliferation | 11.8 |

Table 3: Kinase Selectivity Profile (IC50 in nM)

Compound BTK EGFR TEC ITK
C562-1101 0.35 >1000 250 480
Ibrutinib 0.78 5.6 78 10

| Acalabrutinib | 3.1 | >1000 | 450 | 29 |

Experimental Protocols
In Vitro BTK Kinase Assay (IC50 Determination)
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This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant
human BTK.

e Reagents: Recombinant human BTK enzyme, ATP, substrate peptide, ADP-Glo™ Kinase
Assay Kkit.

e Procedure:

o A serial dilution of each inhibitor (C562-1101, Ibrutinib, Acalabrutinib) is prepared in DMSO
and then diluted in kinase buffer.

o The BTK enzyme is added to the inhibitor dilutions and incubated for 30 minutes at room
temperature.

o The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.
o The reaction proceeds for 1 hour at 30°C.
o The ADP-Glo™ reagent is added to stop the reaction and deplete the remaining ATP.

o The Kinase Detection Reagent is added to convert ADP to ATP, which is then measured
via a luciferase/luciferin reaction.

o Luminescence is measured using a plate reader. Data is normalized to controls (0% and
100% inhibition) and IC50 values are calculated using a four-parameter logistic curve fit.
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Caption: Experimental workflow for in vitro IC50 determination.

Cell-Based Proliferation Assay (EC50 Determination)

This assay measures the effect of the inhibitors on the proliferation of the TMD8 B-cell
lymphoma cell line, which relies on BCR signaling.
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» Reagents: TMDS cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), CellTiter-Glo®
Luminescent Cell Viability Assay Kit.

e Procedure:

o

TMDS8 cells are seeded into 96-well plates at a density of 10,000 cells per well and
incubated for 24 hours.

o A serial dilution of each inhibitor is prepared and added to the cells.
o The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

o The CellTiter-Glo® reagent is added to each well according to the manufacturer's
instructions.

o The contents are mixed on an orbital shaker to induce cell lysis.

o Luminescence, which is proportional to the amount of ATP and thus the number of viable
cells, is measured.

o EC50 values are determined by plotting the dose-response curves.

Summary of Findings

The experimental data indicates that C562-1101 is a highly potent inhibitor of BTK.

e Potency: C562-1101 demonstrates superior biochemical and cellular potency compared to
both Ibrutinib and Acalabrutinib, as evidenced by its lower IC50 and EC50 values.

» Selectivity: C562-1101 exhibits a favorable selectivity profile. Notably, it shows minimal
activity against EGFR, a common off-target for first-generation BTK inhibitors, thus
potentially reducing the risk of associated side effects. While showing some off-target activity
against TEC and ITK, it is significantly less than that observed for Ibrutinib.
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Caption: Key parameters for inhibitor comparison.

This guide provides a foundational dataset for C562-1101. Further in-depth studies, including in
vivo efficacy and comprehensive safety profiling, are warranted to fully characterize its
therapeutic potential.

 To cite this document: BenchChem. [A Comparative Guide to C562-1101: Benchmarking
Against Known BTK Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668184#benchmarking-c562-1101-against-known-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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